Lipophilicity Differentiation: Thiophene-2-yl vs. Phenyl vs. Furan-2-yl at the Oxazole 2-Position
The target compound (thiophen-2-yl substituted) exhibits a calculated LogP of 1.82 . The phenyl analog (methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, CAS 1034889-77-4, MW 218.21) is predicted to have a higher LogP (estimated ~2.0–2.3 based on the phenyl-for-thienyl exchange adding ~0.3–0.5 LogP units), while the furan-2-yl analog is expected to have a lower LogP (~1.2–1.5) due to the oxygen heteroatom increasing polarity [1]. This intermediate lipophilicity of the thiophene derivative positions it within the optimal LogP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the phenyl analog approaches the upper boundary and the furan analog trends below the optimal window [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 (calculated, Fluorochem datasheet) |
| Comparator Or Baseline | Phenyl analog (CAS 1034889-77-4): LogP estimated ~2.0–2.3; Furan-2-yl analog: LogP estimated ~1.2–1.5; Ethyl ester analog (CAS 1423029-30-4): XLogP3 = 2.5 |
| Quantified Difference | Target thiophene LogP is ~0.2–0.5 units lower than phenyl analog and ~0.3–0.6 units higher than furan analog; ~0.7 units lower than ethyl ester analog |
| Conditions | Calculated/estimated values from vendor datasheets and PubChem computed properties; no experimental LogP measurements published for these specific compounds |
Why This Matters
An intermediate LogP of 1.82 balances aqueous solubility and membrane permeability better than more lipophilic phenyl or ethyl ester analogs, making the thiophene-methyl ester combination preferable for lead-like compound libraries where oral bioavailability potential is a selection criterion.
- [1] PubChem Compound Summary: Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate (CID 66007844). XLogP3-AA 2.5. Demonstrates the lipophilicity increment from methyl-to-ethyl ester exchange. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. Establishes the LogP 1–3 optimal range for oral drug-likeness. View Source
